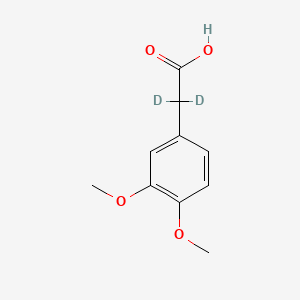

3,4-Dimethoxyphenylacetic-2,2-D2 acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dimethoxyphenylacetic-2,2-D2 acid is a deuterated derivative of 3,4-Dimethoxyphenylacetic acid. This compound is characterized by the presence of two deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C10H10D2O4, and it has a molecular weight of approximately 198.21 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenylacetic-2,2-D2 acid typically involves the deuteration of 3,4-Dimethoxyphenylacetic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a catalyst to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethoxyphenylacetic-2,2-D2 acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy groups on the aromatic ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The compound serves as a deuterated standard in NMR spectroscopy, aiding in the study of reaction mechanisms and molecular structures. Deuterium's unique magnetic properties allow for enhanced resolution in NMR spectra .

- Chemical Reactions : It undergoes various reactions such as oxidation to form ketones or carboxylic acids, reduction to alcohols, and substitution reactions involving its methoxy groups . These reactions are critical for synthesizing other compounds in organic chemistry.

Biology

- Metabolic Studies : In biological research, 3,4-Dimethoxyphenylacetic-2,2-D2 acid is utilized as a tracer to investigate metabolic pathways. Its incorporation into biochemical processes allows researchers to track the fate of the compound within biological systems .

- Enzyme Function Studies : The compound aids in understanding enzyme kinetics and mechanisms by providing insights into how enzymes interact with substrates that contain deuterium .

Medicine

- Therapeutic Investigations : There is ongoing research into the potential therapeutic effects of this compound. It may serve as a precursor for synthesizing pharmaceutical agents or as a part of drug development studies aimed at improving drug efficacy .

- Psychiatric Research : Historical studies have linked metabolites of 3,4-dimethoxyphenylacetic acid to dopamine metabolism in schizophrenia patients, indicating its relevance in neuropharmacology .

Industrial Applications

- Deuterated Compound Production : The compound is employed in the industrial synthesis of other deuterated compounds, which are essential for various applications ranging from pharmaceuticals to agrochemicals .

Case Studies and Research Findings

- Metabolic Tracing : A study utilized this compound to trace metabolic pathways involving dopamine metabolites in animal models. The results indicated significant insights into neurotransmitter dynamics and potential implications for treating psychiatric disorders .

- NMR Spectroscopy Applications : Researchers employed this compound as a standard reference in NMR studies to elucidate reaction mechanisms involving complex organic molecules. The presence of deuterium allowed for clearer spectral data and improved understanding of molecular interactions .

Wirkmechanismus

The mechanism of action of 3,4-Dimethoxyphenylacetic-2,2-D2 acid involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in mechanistic studies. The compound’s effects are mediated through its incorporation into metabolic pathways, where it can act as a tracer or modulator .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dimethoxyphenylacetic acid: The non-deuterated form of the compound.

3,4-Dimethoxybenzoic acid: A structurally similar compound with a carboxylic acid group attached directly to the aromatic ring.

3,4-Dimethoxyphenethylamine: A related compound with an amine group instead of a carboxylic acid

Uniqueness

3,4-Dimethoxyphenylacetic-2,2-D2 acid is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies, making it a valuable tool in various scientific fields .

Biologische Aktivität

3,4-Dimethoxyphenylacetic-2,2-D2 acid, also known as deuterated 3,4-dimethoxyphenylacetic acid, is a compound of interest due to its potential biological activities and applications in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₁₀H₁₀D₂O₄

- Molecular Weight : 198.212 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 331.4 ± 27.0 °C

- Flash Point : 130.2 ± 17.2 °C

These properties indicate that the compound is stable at room temperature and has a relatively high boiling point, suggesting its utility in various chemical reactions and applications.

The biological activity of this compound is primarily attributed to its structural similarity to other phenolic compounds, which allows it to interact with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.

- Neuroprotective Properties : Research suggests that deuterated compounds can influence neurotransmitter systems and may provide neuroprotective effects in models of neurodegenerative diseases.

Pharmacokinetics

Deuteration can significantly alter the pharmacokinetic profile of drugs. The incorporation of deuterium in 3,4-Dimethoxyphenylacetic acid may lead to:

- Improved Metabolic Stability : Deuterated compounds often exhibit slower metabolic rates due to the kinetic isotope effect.

- Enhanced Bioavailability : Studies indicate that deuterated analogs may have improved absorption and distribution in biological systems .

Study on Metabolism

A study conducted by Russak et al. (2019) examined the effects of deuterium substitution on the pharmacokinetics of pharmaceuticals. The findings indicated that deuterated compounds like this compound show altered metabolic pathways compared to their non-deuterated counterparts .

Clinical Implications

Frederick et al. (1966) investigated the occurrence of 3,4-Dimethoxyphenylacetic acid in urine samples from both normal and schizophrenic individuals. The study highlighted potential biomarkers for psychiatric disorders and suggested that metabolites of this compound could play a role in neuropsychiatric conditions .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

2,2-dideuterio-2-(3,4-dimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)/i6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAXWQRULBZETB-NCYHJHSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)OC)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.